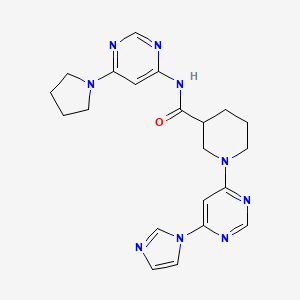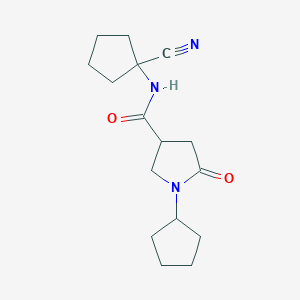
1-tert-butyl 2-éthyl 3-aminopyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, ethyl, and aminopyrrolidine groups. It is used in various scientific research applications due to its interesting chemical properties.
Applications De Recherche Scientifique
1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Méthodes De Préparation
The synthesis of 1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate typically involves multi-step organic synthesis techniques. The synthetic routes often include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and aminopyrrolidine groups are introduced through substitution reactions using specific reagents and catalysts.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-Tert-butyl 2-methyl 3-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
1-Tert-butyl 2-ethyl 3-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with different substituents on the pyrrolidine ring.
The uniqueness of 1-Tert-butyl 2-ethyl 3-aminopyrrolidine-1,2-dicarboxylate lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-aminopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8(13)6-7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTQHFDIQOZOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2400823.png)
![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)

![Tert-butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2400828.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400832.png)




![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2400838.png)



![6-(4-(6-fluorobenzo[d]oxazol-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400846.png)
